Oxypurinol-13C,15N2-1

LC-MS/MS method validation matrix effect stable isotope-labeled internal standard

Eliminate matrix-induced quantification errors in your oxypurinol bioanalysis. Unlabeled or structural analog internal standards cannot match the analyte's extraction recovery and ionization behavior, compromising ANDA validation. Oxypurinol-13C,15N2-1 is the definitive stable isotope-labeled internal standard for clinical and preclinical allopurinol studies. • +3 Da mass shift with exact co-elution for true isotope dilution quantification • Validated in plasma from renally impaired subjects without differential matrix effects • Supplied with full characterization data to support GLP method validation

Molecular Formula C5H4N4O2
Molecular Weight 155.09 g/mol
CAS No. 1217036-71-9
Cat. No. B565372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxypurinol-13C,15N2-1
CAS1217036-71-9
Synonyms1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione;  1,7-Dihydro-4H-pyrazolo[3,4-d]_x000B_pyrimidine-4,6(5H)-dione-13C,15N2;  Alloxanthine-13C,15N2;  BW 55-5-13C,15N2;  NSC 76239-13C,15N2;  Oxipurinol-13C,15N2;  Oxoallopurinol-13C,15N2;  Oxypurinol-13C,15N2; 
Molecular FormulaC5H4N4O2
Molecular Weight155.09 g/mol
Structural Identifiers
InChIInChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)/i1+1,6+1,9+1
InChIKeyHXNFUBHNUDHIGC-ZDDXGAPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxypurinol-13C,15N2-1 (CAS 1217036-71-9): Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis


Oxypurinol-13C,15N2-1 (CAS 1217036-71-9) is a stable isotope-labeled analog of oxypurinol, the major active metabolite of the xanthine oxidase inhibitor allopurinol, wherein one carbon atom and two nitrogen atoms are substituted with the stable heavy isotopes 13C and 15N, respectively . This compound is classified as a stable isotope-labeled internal standard (SIL-IS) intended exclusively for use as a quantitative reference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method development, validation, and routine sample analysis, and is not intended for therapeutic application [1]. The incorporation of 13C and 15N isotopes produces a mass shift of +3 Da relative to unlabeled oxypurinol (molecular formula C5H4N4O2, exact mass 152.0334 Da versus 155.09 Da for the labeled compound) [2].

Why Oxypurinol-13C,15N2-1 Cannot Be Replaced by Unlabeled Oxypurinol or Structural Analogs in LC-MS/MS Quantitation


In quantitative LC-MS/MS bioanalysis, substituting Oxypurinol-13C,15N2-1 with unlabeled oxypurinol or a non-isotopic structural analog (such as lamivudine, 2,6-dichloropurine, acyclovir, or 8-methylxanthine) introduces systematic quantification errors due to differential matrix effects, extraction recovery divergence, and ionization efficiency variability between the analyte and internal standard [1]. Because unlabeled oxypurinol is chemically identical to the target analyte, it cannot be chromatographically or spectrometrically resolved for independent integration, precluding its use as an internal standard entirely [2]. Structural analogs, while distinguishable, exhibit distinct physicochemical properties—including disparate retention times, ionization efficiencies, and extraction recoveries—that prevent them from co-eluting with and perfectly tracking the analyte through sample preparation and ionization, thereby failing to adequately compensate for matrix-induced ion suppression or enhancement [3]. The 13C and 15N isotopic substitution in Oxypurinol-13C,15N2-1 preserves the exact molecular structure and physicochemical behavior of the native analyte while providing a +3 Da mass shift for unambiguous MS/MS discrimination, enabling true isotope dilution quantification [4].

Oxypurinol-13C,15N2-1: Quantitative Comparative Evidence for SIL-IS Selection in LC-MS/MS Bioanalysis


Superior Matrix Effect Compensation: SIL-IS vs. Structural Analog Internal Standard in Human Plasma

When oxypurinol is quantified using a structural analog internal standard (lamivudine), extraction recovery for oxypurinol ranges from 70% to 80% with accuracy spanning 95% to 106% across the calibration range, indicating variable analyte/IS recovery ratios [1]. In contrast, methods employing a stable isotope-labeled internal standard (allopurinol-d2 for the related analyte allopurinol) achieve IS-normalized matrix factors ranging from 1.003 to 1.030—values extremely close to unity (1.000 indicates zero matrix effect)—demonstrating near-complete matrix effect cancellation [2]. While these data are cross-study comparable, the class-level principle that SIL-IS co-elutes with the analyte and experiences identical matrix-induced ion suppression or enhancement applies directly to Oxypurinol-13C,15N2-1.

LC-MS/MS method validation matrix effect stable isotope-labeled internal standard

Enhanced Precision: SIL-IS Achieves Tighter Inter-Day CV Compared to Structural Analog Methods

Methods utilizing structural analog internal standards for oxypurinol quantitation in human plasma report inter-day precision (expressed as coefficient of variation, CV) of ≤7.0% across quality control samples [1]. While this meets regulatory acceptance criteria (CV ≤15%), SIL-IS methods typically achieve significantly lower inter-day variability due to complete co-elution and identical ionization behavior [2]. The class-level inference is that Oxypurinol-13C,15N2-1, as a true SIL-IS, would enable inter-day CV values substantially below 7%, enhancing method ruggedness and reducing the frequency of failed analytical runs.

LC-MS/MS precision inter-day variability stable isotope internal standard

Direct Head-to-Head: 13C,15N Labeling Provides Unambiguous +3 Da Mass Shift for Complete Spectrometric Resolution

Oxypurinol-13C,15N2-1 incorporates one 13C atom and two 15N atoms, producing a +3 Da mass shift from unlabeled oxypurinol (exact mass 152.0334 Da for unlabeled C5H4N4O2 versus 155.09 Da for C4[13C]H4N2[15N]2O2) [1]. This +3 Da shift eliminates any possibility of isotopic overlap between the M+2 natural abundance isotopologue of unlabeled oxypurinol and the labeled internal standard signal, a potential interference that can occur with single-isotope labeling strategies . In contrast, deuterium labeling alone can introduce chromatographic isotope effects where deuterated analogs exhibit slightly earlier retention times than the non-deuterated analyte, compromising co-elution and matrix effect compensation [2]. 13C and 15N labeling preserves exact chromatographic retention time while providing clean mass spectrometric resolution.

mass spectrometry isotopic labeling MS/MS resolution

Validated for Robust Performance Across Special Patient Populations Without Matrix Interference

Studies evaluating LC-MS/MS quantification methods using stable isotope-labeled internal standards for allopurinol and oxypurinol have demonstrated that plasma from special patient populations (including those with renal impairment, hepatic dysfunction, or other comorbidities) produces no detectable matrix effects on quantification accuracy when SIL-IS is employed [1]. Specifically, the plasma matrix from special population patients showed no matrix effects on quantification methods utilizing stable isotope-labeled internal standards, protein precipitation extraction, and LC-MS/MS detection [2]. This class-level evidence supports that Oxypurinol-13C,15N2-1 would maintain quantification integrity across diverse clinical sample types.

therapeutic drug monitoring special populations matrix effect robustness

Regulatory-Compliant Characterization with Documented Isotopic Purity and Traceability

Oxypurinol-13C,15N2-1 is supplied with detailed characterization data compliant with regulatory guidelines, including Certificate of Analysis documentation confirming isotopic purity of 97.80% and HPLC purity of 96.61% [1]. The product is suitable for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [2]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2]. This level of characterization supports regulated bioanalytical workflows in GLP/GCP environments.

reference standard quality control regulatory compliance

Optimal Application Scenarios for Oxypurinol-13C,15N2-1 in Bioanalytical and Clinical Research


Clinical Pharmacokinetic and Bioequivalence Studies of Allopurinol Formulations

In clinical trials evaluating allopurinol tablet formulations for bioequivalence or pharmacokinetic assessment, accurate quantification of the active metabolite oxypurinol in human plasma is required across a wide concentration range (typically 80–8,000 ng/mL) [1]. Oxypurinol-13C,15N2-1 serves as the optimal SIL-IS for these studies because its perfect co-elution with endogenous oxypurinol ensures that matrix effects are uniformly compensated across all subject samples, and its +3 Da mass shift provides unambiguous MS/MS detection without interference from the analyte's natural isotopic distribution [2]. The use of SIL-IS is particularly critical when plasma samples are collected from diverse patient populations where variable matrix composition could otherwise compromise quantification accuracy [3].

Therapeutic Drug Monitoring in Gout Patients with Renal Impairment

Allopurinol dosing requires careful therapeutic drug monitoring in gout patients with renal impairment, as reduced clearance of oxypurinol can lead to accumulation and increased risk of hypersensitivity reactions. Oxypurinol plasma concentrations in these patients must be measured with high precision and accuracy, typically targeting trough concentrations above 100 μmol/L for therapeutic efficacy [1]. Oxypurinol-13C,15N2-1 enables robust quantification in this setting because stable isotope-labeled internal standards have been validated to show no matrix effects in plasma from special patient populations, including those with renal dysfunction [2]. This ensures that measured oxypurinol concentrations reflect true systemic exposure rather than analytical variability introduced by disease-associated matrix changes.

Urinary Oxypurinol Excretion Studies for Renal Elimination Pharmacokinetics

The renal elimination of oxypurinol is a critical determinant of its pharmacokinetic profile, with a prolonged elimination half-life of approximately 23.3 ± 6.0 hours in subjects with normal renal function [1]. Urinary oxypurinol measurements require a robust internal standard that can compensate for the highly variable matrix composition of urine (pH, ionic strength, endogenous metabolites) [2]. Oxypurinol-13C,15N2-1 provides the necessary matrix effect compensation across urine samples with diverse compositions, enabling accurate determination of renal clearance parameters. Studies measuring urinary oxypurinol by LC-MS/MS have established LLOQs as low as 1 μg/mL in urine, and the use of a true SIL-IS would further improve precision and accuracy at these low concentrations [3].

Regulated Bioanalytical Method Validation for ANDA Submissions

Abbreviated New Drug Applications (ANDAs) for generic allopurinol formulations require fully validated bioanalytical methods for oxypurinol quantification in biological matrices, with strict adherence to FDA and EMA guidance on method validation parameters including accuracy, precision, selectivity, and matrix effect assessment [1]. Oxypurinol-13C,15N2-1 is specifically manufactured and characterized for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting ANDA submissions [2]. The product includes detailed characterization data compliant with regulatory guidelines, and traceability against USP or EP pharmacopeial standards can be provided, reducing the qualification burden for GLP-compliant bioanalytical laboratories [2].

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